molecular formula C16H34Cl2N2 B13652414 N1,N2-Bis(cyclohexylmethyl)ethane-1,2-diamine dihydrochloride

N1,N2-Bis(cyclohexylmethyl)ethane-1,2-diamine dihydrochloride

Cat. No.: B13652414
M. Wt: 325.4 g/mol
InChI Key: UEOCIPWIKDFFHM-UHFFFAOYSA-N
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Description

N1,N2-Bis(cyclohexylmethyl)ethane-1,2-diamine dihydrochloride is a diamine derivative featuring two cyclohexylmethyl substituents on the ethylenediamine backbone, protonated as a dihydrochloride salt. This compound is structurally characterized by its bulky, lipophilic cyclohexyl groups, which influence its physicochemical properties, such as solubility and stability.

Properties

Molecular Formula

C16H34Cl2N2

Molecular Weight

325.4 g/mol

IUPAC Name

N,N'-bis(cyclohexylmethyl)ethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C16H32N2.2ClH/c1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16;;/h15-18H,1-14H2;2*1H

InChI Key

UEOCIPWIKDFFHM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CNCCNCC2CCCCC2.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N2-Bis(cyclohexylmethyl)ethane-1,2-diamine dihydrochloride typically involves the reaction of ethane-1,2-diamine with cyclohexylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

N1,N2-Bis(cyclohexylmethyl)ethane-1,2-diamine dihydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amine oxides, while reduction may produce secondary or tertiary amines. Substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

N1,N2-Bis(cyclohexylmethyl)ethane-1,2-diamine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of N1,N2-Bis(cyclohexylmethyl)ethane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can influence various biochemical pathways. Additionally, its structure allows it to interact with biological macromolecules, potentially affecting their function and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Ethane-1,2-diamine Family

Neutral Schiff Base Derivatives

Several Schiff base derivatives of ethane-1,2-diamine are documented, synthesized via solvent-free condensation (e.g., N1,N2-bis(4-chlorobenzylidene)ethane-1,2-diamine and N1,N2-bis(4-methylbenzylidene)ethane-1,2-diamine) (Table 1). These compounds differ from the target molecule in their substituents and lack the dihydrochloride salt form. Key distinctions include:

  • Substituent Effects : The chloro (Cl) and methyl (CH₃) groups on the benzylidene moieties enhance electron-withdrawing or donating properties, respectively, influencing reactivity and coordination capabilities .
  • Physical Properties : Melting points range from 149–160°C for these Schiff bases, likely lower than the dihydrochloride salt due to reduced ionic character .
  • Synthetic Yields : High yields (83–99%) are achieved under solvent-free conditions, contrasting with the discontinued status of the target compound, which may indicate synthesis challenges .

Table 1: Comparison of Ethane-1,2-diamine Derivatives

Compound Name Substituent Form Yield (%) m.p. (°C) Key Spectral Data (IR, NMR)
N1,N2-Bis(4-chlorobenzylidene)ethane-1,2-diamine 4-Cl-C₆H₄ Neutral 99 149–150 IR: 1637 cm⁻¹ (C=N); δH: 8.24 (N–CH)
N1,N2-Bis(4-methylbenzylidene)ethane-1,2-diamine 4-CH₃-C₆H₄ Neutral 98 160 IR: 1636 cm⁻¹ (C=N); δC: 28.8 (CH₃)
Target Compound Cyclohexylmethyl Dihydrochloride N/A* N/A Discontinued; likely higher solubility in polar solvents
Charged Dihydrochloride Salts
  • (1S,2S)-1,2-Bis(2,4,6-trimethoxyphenyl)ethylenediamine dihydrochloride : This stereospecific dihydrochloride salt (MW: 465.368) features aromatic methoxy groups, contrasting with the aliphatic cyclohexyl groups of the target compound. The trimethoxyphenyl substituents may enhance π-π stacking interactions, relevant in catalysis or medicinal chemistry .
  • Trientine Hydrochloride: A pharmaceutical dihydrochloride (1,2-ethanediamine, N,N′-bis(2-aminoethyl)-) used to treat Wilson’s disease. While structurally distinct (linear vs.

Substituent-Driven Property Variations

  • Solubility : Dihydrochloride salts generally exhibit higher aqueous solubility than neutral Schiff bases. For example, trientine hydrochloride’s solubility enables its use as an oral chelating agent .
  • Thermal Stability : Ionic dihydrochloride salts likely have higher melting points than neutral analogues, though direct data for the target compound is unavailable.

Functional and Application Differences

  • Catalysis: Stereospecific diamines like (1R,2R)-1,2-bis(2-hydroxyphenyl)-1,2-diaminoethane are used in asymmetric synthesis, leveraging chiral centers for enantioselective reactions . The target compound’s bulky substituents may sterically hinder similar applications.
  • Corrosion Inhibition: Schiff bases like DMAB [(N1E)-N1,N2-bis(4-(dimethylamino)benzylidene)ethane-1,2-diamine] demonstrate corrosion inhibition in acidic media, attributed to adsorption via lone pairs on nitrogen and aromatic rings . The target compound’s cyclohexyl groups may reduce planar adsorption efficiency.
  • Biological Activity: Ferrocenylmethyl-substituted diamines show antitrypanosomal activity, suggesting that structural modifications can tailor bioactivity . The target compound’s lack of redox-active groups may limit such applications.

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